N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-8-9-18(11-14)13-6-4-12(5-7-13)17-16(19)15-3-2-10-21-15/h2-7,10,14H,8-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCKLRDUFNYXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation of the pyrrolidine nitrogen using methyl iodide or a similar methylating agent.
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of a suitable precursor, such as a 2,5-dicarbonyl compound, under acidic or basic conditions.
Coupling of the Furan and Pyrrolidine Rings: The final step involves coupling the furan ring with the pyrrolidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including:
- A549 (Lung Cancer) : The compound showed a notable reduction in cell viability at concentrations around 100 µM, suggesting potent cytotoxic effects against lung adenocarcinoma cells.
- Mechanisms of Action : The compound may function as an enzyme inhibitor, modulating pathways involved in cell proliferation and apoptosis, although specific targets require further elucidation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research findings indicate:
- Inhibition of Pathogens : It has shown effectiveness against common pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, with varying concentrations leading to significant growth inhibition.
Case Study Overview
A selection of case studies highlights the compound's diverse applications:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated cytotoxic effects on A549 cells with IC50 values indicating strong efficacy compared to standard chemotherapeutics like cisplatin. |
| Antimicrobial Efficacy | Effective against multiple bacterial strains, with studies showing significant inhibition at low micromolar concentrations. |
Comparative Efficacy
To provide a clearer picture of the compound's effectiveness relative to other therapeutic agents, comparative efficacy data is summarized below:
| Compound Name | Activity Type | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|---|
| This compound | Anticancer | X | Cisplatin | Y |
| Other Derivative A | Antimicrobial | Z | Doxorubicin | W |
Mechanism of Action
The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
- The unique combination of the furan ring, pyrrolidine ring, and carboxamide group in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a carboxamide group, and a methoxypyrrolidine moiety attached to a phenyl ring. This unique structure contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1797277-72-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxypyrrolidine moiety enhances binding affinity, while the furan ring facilitates π-π interactions. These interactions can modulate key biological pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Neuroprotective Properties
Given the structural similarities to known neuroprotective agents, this compound is being investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary findings suggest it may enhance neuronal survival under stress conditions.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that related compounds inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 50 µM . The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Neuroprotective Study : Research conducted by Umesha et al. (2009) highlighted the neuroprotective effects of similar pyrrolidine derivatives, showing reduced neuronal cell death in models of oxidative stress . This suggests that this compound may have similar protective effects.
- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties revealed that compounds with the furan structure inhibited the expression of COX-2 and TNF-alpha in vitro, indicating their potential for treating inflammatory disorders .
Q & A
Q. What synthetic strategies are commonly employed to prepare N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-2-carboxamide and its analogs?
The synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and substituted aniline intermediates. For example, Ugi multicomponent reactions have been used to rapidly explore substituents in the carboxamide and arylpiperazine/pyrrolidine moieties . Key steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride to form the acyl chloride.
- Nucleophilic substitution or amide coupling under reflux conditions (e.g., in ethanol or 1,4-dioxane) .
- Purification via preparative reversed-phase HPLC to isolate enantiomerically pure compounds .
Q. How is the purity and structural integrity of this compound verified in academic research?
Analytical characterization relies on:
- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and stereochemistry, with typical signals for the furan ring (δ ~6.3–7.5 ppm) and pyrrolidine protons (δ ~2.5–3.5 ppm) .
- LC-MS for assessing purity (>98% by HPLC) and molecular ion confirmation .
- IR spectroscopy to validate amide bond formation (C=O stretch ~1650–1700 cm⁻¹) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Enzyme inhibition studies (e.g., SARS-CoV 3CLpro or mGlu4 receptor assays) using fluorescence-based substrates to measure IC₅₀ values .
- Cytotoxicity profiling in cell lines (e.g., HEK293 or Vero cells) to determine selectivity indices .
- Binding affinity assessments via surface plasmon resonance (SPR) or radioligand displacement assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CNS targets?
SAR studies focus on:
- Substituent effects : Introducing tert-butyl groups in the phenyl ring enhances hydrophobic interactions in enzyme pockets (e.g., SARS-CoV 3CLpro), while methoxy groups in the pyrrolidine moiety improve blood-brain barrier permeability .
- Stereochemical tuning : Enantiomers (e.g., (R)- vs. (S)-configurations) show divergent inhibitory potencies, as validated by X-ray crystallography of enzyme-ligand complexes .
- Bioisosteric replacements : Replacing the furan ring with benzofuran or pyridine rings modulates solubility and metabolic stability .
Q. What computational methods are used to predict the binding mode of this compound to viral polymerases?
Advanced workflows include:
- Molecular docking (e.g., AutoDock Vina) to screen against MPXV DNA polymerase or SARS-CoV 3CLpro active sites, prioritizing compounds with ∆G < -8 kcal/mol .
- Molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability, RMSD fluctuations, and hydrogen-bonding networks .
- Free-energy perturbation (FEP) calculations to quantify the impact of substituents on binding affinity .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., enzyme concentration, substrate type) and validate results with orthogonal assays (e.g., SPR vs. fluorescence) .
- Compound degradation : Monitor stability under assay conditions via LC-MS and use freshly prepared DMSO stocks .
- Structural heterogeneity : Co-crystallize the compound with the target protein to confirm binding poses (e.g., SARS-CoV 3CLpro X-ray structures resolved at 2.0 Å) .
Q. What strategies improve the pharmacokinetic profile of this compound in preclinical studies?
Key approaches include:
- Prodrug design : Masking polar groups (e.g., tert-butyl carbamates) to enhance oral bioavailability .
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., furan oxidation) and introduce blocking groups like halogens .
- Plasma protein binding (PPB) studies : Use equilibrium dialysis to optimize unbound fractions for in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
